REACTION_CXSMILES
|
S([C:5]1[O:13][C:12]2[CH:11]=[C:10](C)[NH:9][C:8](=[O:15])[C:7]=2[CH:6]=1)(=O)(=O)N.O1C=CC=[C:17]1C(C)=CC(O)=O.O1C=CC=C1C=C(C)C(O)=O>>[CH3:17][C:11]1[C:12]2[O:13][CH:5]=[CH:6][C:7]=2[C:8](=[O:15])[NH:9][CH:10]=1
|
Name
|
2-sulfamoyl-6-methylfuro[3.2-c]pyridin-4-(5H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(NC(=CC2O1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=CC(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=C(C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=C(C(NC1)=O)C=CO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |